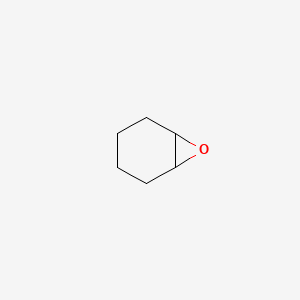

Cyclohexene oxide

Übersicht

Beschreibung

Cyclohexene oxide (CAS 286-20-4), a cyclic ether with a strained epoxide group, is a highly reactive compound derived from the oxidation of cyclohexene . Its molecular structure features a six-membered ring with an oxygen atom bridging two adjacent carbons, conferring significant ring-strain energy that drives its reactivity in ring-opening reactions . Industrially, this compound is a critical precursor for epoxy resins, coatings, and polymers, valued for its ability to enhance mechanical properties, chemical resistance, and adhesion in composite materials . It also serves as a reactive diluent in epoxy resin formulations, improving filler compatibility in coatings . Additionally, it is a starting material for synthesizing chiral organic compounds and functional polymers .

Vorbereitungsmethoden

Epoxidation of Cyclohexene with Peroxides

The most widely documented method for synthesizing cyclohexene oxide involves the epoxidation of cyclohexene using peroxides such as hydrogen peroxide (H₂O₂) or peracetic acid. This reaction follows a nucleophilic mechanism, where the peroxide attacks the electron-deficient double bond of cyclohexene .

Hydrogen Peroxide as the Oxidizing Agent

Hydrogen peroxide is favored for its cost-effectiveness and minimal environmental impact. The reaction proceeds in the presence of catalysts such as molybdate or tungstate salts, which enhance the electrophilicity of the peroxide oxygen. A typical reaction employs a 1:1.2 molar ratio of cyclohexene to H₂O₂ in ethanol or dimethyl sulfoxide at 60–80°C, achieving yields of 85–92% . The equation is:

Recent advancements include fluorinated glycerol derivatives as solvents, which improve phase separation and reduce hydrolysis of the epoxide. For instance, 3F03F (1,1,1,3,3,3-hexafluoro-2-propanol) increases selectivity to >99% by minimizing water miscibility .

Peracetic Acid Epoxidation

Peracetic acid (CH₃CO₃H) offers faster reaction kinetics compared to H₂O₂, enabling epoxidation at ambient temperatures. However, its corrosivity necessitates acid-resistant reactors. A study using 10 mol% tungstic acid catalyst reported 94% yield within 2 hours at 25°C .

Catalytic Oxidation with Transition Metals

Transition metal-catalyzed methods provide superior control over regioselectivity and reaction rates.

Iron and Cobalt Complexes

Iron(III) porphyrin complexes catalyze the allylic oxidation of cyclohexene with molecular oxygen (O₂), yielding this compound alongside cyclohexenone. Under mild conditions (40°C, 1 atm O₂), Fe(III)/N:C catalysts achieve 78% epoxide selectivity . Cobalt(II) acetylacetonate, when paired with tert-butyl hydroperoxide (TBHP), affords 89% yield in 6 hours at 70°C .

Molybdenum and Tungsten Catalysts

Molybdenum-based systems, such as MoO₃-SiO₂, exhibit high activity in solvent-free epoxidation. At 80°C, a 1:10 catalyst-to-substrate ratio delivers 91% conversion with 97% selectivity . Tungsten peroxo complexes, notably {PO₄[WO(O₂)₂]₄}³⁻, enable epoxidation at 0°C, reducing energy consumption .

Continuous-Flow Synthesis

Microreactor technology addresses scalability challenges inherent in batch processes.

Micro-Flow Systems

A continuous-flow setup using dicyclohexylcarbodiimide (DCC) and urea hydrogen peroxide (UHP) achieves 95% yield at 80°C with a residence time of 12 minutes. The system’s enhanced mass transfer prevents thermal runaway, a common issue in exothermic epoxidations .

Gas-Liquid Flow Reactors

Employing air as the oxidant, stainless steel continuous-flow reactors achieve 88% yield in 30 minutes without catalysts. The process leverages efficient O₂ dissolution, outperforming batch methods that require 24 hours for comparable yields .

Green Chemistry Approaches

Solvent-Free Epoxidation

Recent patents describe solvent-free methods using immobilized catalysts on mesoporous silica (MCM-41). Cyclohexene and H₂O₂ react at 70°C with 93% conversion, eliminating solvent waste .

Bio-Based Oxidants

Enzyme-mediated epoxidation using lipases (e.g., Candida antarctica) and H₂O₂ shows promise for pharmaceutical applications. Yields remain moderate (65–70%) but improve with microwave assistance .

Reaction Optimization and Characterization

Key Parameters

-

Temperature : Optimal ranges are 60–80°C for peroxide methods and 40–70°C for catalytic systems .

-

Catalyst Loading : 1–5 mol% for transition metals; exceeding 10% promotes side reactions .

-

Oxidant Ratio : A 1:1.2 to 1:8 cyclohexene-to-peroxide ratio balances cost and yield .

Analytical Validation

IR Spectroscopy : this compound shows characteristic C-O-C stretches at 850–950 cm⁻¹, absent in the alkene precursor .

NMR Analysis :

Industrial and Environmental Considerations

Scalability Challenges

Batch processes face heat dissipation issues, necessitating jacketed reactors or phased additions. Continuous systems mitigate these through modular design .

Waste Management

Peracetic acid methods generate acetic acid byproducts, requiring neutralization. Hydrogen peroxide systems produce water, simplifying disposal .

Analyse Chemischer Reaktionen

Cyclohexene oxide undergoes various chemical reactions, including:

Cationic Polymerization: It can polymerize in the presence of a solid acid catalyst to form poly(this compound), a thermoplastic material.

Ring-Opening Reactions: This compound can react with nucleophiles such as amines, alcohols, and carboxylic acids to form corresponding adducts.

Oxidation: It can be oxidized to form cyclohexane-1,2-diol or other oxidized products.

Common reagents used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Production

Cyclohexene oxide, with the empirical formula and CAS Number 286-20-4, can be produced through the epoxidation of cyclohexene using peracids or via heterogeneous catalysis using metal catalysts like silver . The compound is characterized by its low boiling point and volatility, making it suitable for various industrial applications.

Synthesis of Epoxy Resins

This compound is primarily used as a chemical intermediate in the production of epoxy resins, which are widely utilized in coatings, adhesives, and sealants. These resins are essential in construction and manufacturing due to their strong adhesive properties and resistance to environmental factors .

Photoreactive Polymers

As a monomer, this compound plays a critical role in the development of photoreactive polymers. It undergoes cationic polymerization, which is initiated by light, allowing for the creation of materials with tailored properties for applications in electronics and coatings .

Pharmaceuticals and Pesticides

This compound is involved in the synthesis of various pharmaceuticals and pesticides. It serves as a building block for compounds such as bronchodilators and microbiocides, which have applications in treating respiratory conditions and controlling microbial growth in various environments .

Biochemical Research

In laboratory settings, this compound is utilized as a reagent in biochemical studies. It has been employed to investigate enzyme activities and metabolic pathways, particularly its role as a non-competitive inhibitor in studies related to benzo[a]pyrene metabolism .

Microbiological Studies

This compound has been used as a substrate material in microbiological research, aiding in the understanding of microbial metabolism and enzyme function .

Case Study 1: Polymerization Techniques

Research conducted by Crivello and Lam (1979) demonstrated the efficacy of this compound in photoinitiated cationic polymerization processes. Their findings highlighted its potential for producing stable polymeric materials that are resistant to oxygen interference during polymerization .

Case Study 2: Metabolic Pathway Analysis

A study on Fischer 344 rats revealed insights into the absorption and metabolic pathways of this compound. Following administration, it was found that this compound was rapidly metabolized and excreted, with significant amounts detected as metabolites rather than parent compound . This research underscores its utility in understanding chemical interactions within biological systems.

Wirkmechanismus

The mechanism of action of cyclohexene oxide involves its ability to undergo ring-opening reactions. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This leads to the formation of various adducts depending on the nucleophile involved . The molecular targets and pathways involved in these reactions include nucleophilic substitution and addition mechanisms.

Vergleich Mit ähnlichen Verbindungen

Chemical Structure and Reactivity

Cyclohexene Oxide vs. Cyclohexene :

Cyclohexene (C₆H₁₀) contains a double bond, making it susceptible to electrophilic addition (e.g., epoxidation to form this compound) . In contrast, this compound’s epoxide group enables nucleophilic ring-opening reactions with amines, acids, or water, forming diols or cross-linked polymers .- This compound vs. Cyclohexane: Cyclohexane (C₆H₁₂), a fully saturated hydrocarbon, requires harsh conditions (e.g., high-temperature oxidation with metal catalysts) to yield intermediates like cyclohexanol or cyclohexanone . This compound, with its epoxide group, reacts under milder conditions, enabling diverse functionalization pathways .

Cyclohexene Derivatives :

Oxidation of cyclohexene produces compounds such as:

Catalytic Oxidation Pathways and Selectivity

Catalytic systems influence product distribution during cyclohexene oxidation:

- Transition Metal Catalysts : Fe(II) and Co(II) phthalocyanines favor dihydroxylation to cyclohexane-1,2-diol , while Cu and Co MOFs promote epoxidation .

- Radical vs. Nonradical Mechanisms: Radical pathways (e.g., with TiF₄/SiO₂) yield cyclohexenyl hydroperoxide, while nonradical routes (e.g., using H₂O₂ with dropwise addition) enhance this compound selectivity .

Environmental and Economic Considerations

Biologische Aktivität

Cyclohexene oxide (CHO) is a cyclic ether that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological effects of this compound, including its anti-cancer properties, enzyme inhibition capabilities, and implications in toxicology. The information presented here is based on a review of recent studies and case reports.

This compound is characterized by its epoxide structure, which contributes to its reactivity and biological activity. Its molecular formula is CHO, with a density of approximately 0.81 g/cm³. The compound is known for its ability to undergo various chemical transformations, making it a useful intermediate in organic synthesis.

Anti-Cancer Activity

Recent studies have highlighted the potential of this compound derivatives, particularly those related to zeylenone, in cancer treatment. A notable study demonstrated that this compound CA, a derivative of zeylenone, exhibits significant anti-cancer activity against glioblastoma (GBM) cells. The mechanism involves inducing G0/G1 phase arrest in the cell cycle by interfering with the EZH2 protein, which plays a critical role in tumor progression.

Key Findings:

- Cell Cycle Arrest : CA treatment led to G0/G1 phase arrest in GBM cells, significantly inhibiting cell proliferation.

- Molecular Mechanism : The compound down-regulates cyclin-dependent kinase inhibitors p27 and p16 through the PRC2 complex.

- In Vivo Validation : In orthotopic nude mouse models, CA demonstrated inhibitory effects on tumor growth, suggesting its potential as a therapeutic agent for GBM .

Enzyme Inhibition and Toxicological Implications

This compound has also been studied for its role as an enzyme inhibitor. Research indicates that it acts as a non-competitive inhibitor of epoxide hydrolase (EH), an enzyme involved in the metabolism of various xenobiotics.

Enzyme Inhibition Studies:

- CHO has been shown to inhibit the biotransformation of styrene oxide, enhancing the induction of sister chromatid exchanges (SCEs) in CHO cells activated with S9 liver fractions .

- Studies involving rat liver microsomes indicated that CHO reduces the activity of EH, which could lead to increased toxicity from other compounds metabolized by this enzyme .

Toxicological Studies

Toxicological assessments have revealed that this compound can induce various pathological changes in laboratory animals. In one study involving rats fed diets containing this compound, significant respiratory distress and histopathological changes were observed, including pulmonary edema and perivascular inflammation .

Summary of Toxic Effects:

- Pulmonary Effects : Marked congestion and alveolar hemorrhage were noted in high-exposure groups.

- Renal and Cardiac Effects : Mild degenerative changes were observed in renal tubules and myocardium .

Case Studies

Several case studies have documented the biological effects of this compound:

- Glioblastoma Treatment : A study focused on the anti-tumor effects of this compound derivatives demonstrated promising results against GBM cells using various assays (e.g., TUNEL and flow cytometry) to assess cell viability and apoptosis .

- Toxicity Assessment : Research involving dietary exposure to this compound showed significant mortality rates and weight loss in test subjects, indicating its potential as a harmful compound under certain conditions .

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing cyclohexene oxide, and how do reaction conditions influence yield?

Q. How does the choice of oxidizing agent impact the epoxidation mechanism?

Molecular oxygen (O₂) paired with aldehydes (e.g., isobutyraldehyde) generates peracids in situ, enabling epoxidation without expensive H₂O₂ . In contrast, H₂O₂ requires stabilization to prevent decomposition. The Eley-Rideal mechanism dominates in gas-phase reactions, where cyclohexene reacts directly with Ti-bound hydroperoxyl intermediates . Batch reactors using air achieve ~75% yield at 60°C but require >3 hours, while flow systems reduce reaction times to minutes via enhanced gas-liquid mixing .

Advanced Research Questions

Q. How can researchers reconcile contradictory selectivity data in cyclohexene epoxidation studies?

Discrepancies in selectivity often arise from variations in catalyst porosity, temperature, and gas residence time. For instance, TS-1’s mesoporosity increases active site accessibility, improving selectivity from 38% to 74% . Batch reactors with air at 60°C yield 75% epoxide, but higher temperatures (80°C) reduce solubility of O₂, lowering peracid formation and selectivity . Kinetic analyses (e.g., activation energy ~31 kJ/mol for TS-1) and computational modeling (DFT) help identify rate-determining steps and optimize conditions .

Q. What are the advantages of continuous flow systems over batch reactors for this compound production?

Continuous flow systems enhance mass transfer and minimize side reactions (e.g., overoxidation to CO₂). A stainless-steel microreactor with 1.4 min residence time achieves 99% yield using O₂/isobutyraldehyde, compared to 84% yield in batch over 270 minutes . Flow systems also stabilize temperature-sensitive catalysts like Mo-SIM (metal-organic framework), which resists leaching and maintains >99% selectivity .

Q. How do computational methods inform catalyst design for cyclohexene epoxidation?

Density functional theory (DFT) studies reveal that Mo(VI) oxides anchored to NU-1000 MOF nodes exhibit endergonic dissociation, preventing leaching and ensuring stability . Similarly, simulations of dizinc catalysts show thermodynamically disfavored side reactions (e.g., sequential CO₂/epoxide enchainment), rationalizing high selectivity in copolymerization with CO₂ .

Q. Methodological Challenges

Q. What analytical techniques are critical for characterizing this compound purity and reaction intermediates?

- Gas Chromatography (GC): Quantifies epoxide yield and detects byproducts (e.g., cyclohexanediols) .

- ATR-FTIR: Monitors catalyst structural changes during reaction (e.g., Mo-SIM’s Ti-O-Mo bonds) .

- NMR Spectroscopy: Identifies ring-opening products (e.g., 1,2-cyclohexanediol) in post-reaction mixtures .

Q. How can researchers mitigate thermal degradation during this compound purification?

Vacuum distillation with heavy solvents (e.g., ethylene glycol monobutyl ether) reduces thermal stress, achieving 99.5% purity at 85% yield . Storage under inert gas and protection from light prevents polymerization.

Q. Emerging Trends

Q. What role do bio-based pathways play in sustainable this compound synthesis?

Research focuses on enzymatic epoxidation and renewable feedstocks (e.g., limonene-derived epoxides) to replace petroleum-based cyclohexene. Biotechnological methods using engineered microbes or photoredox catalysts are under exploration .

Eigenschaften

IUPAC Name |

7-oxabicyclo[4.1.0]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-2-4-6-5(3-1)7-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAJLVLEBYIOTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25702-20-9 | |

| Record name | 7-Oxabicyclo[4.1.0]heptane, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25702-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6024880 | |

| Record name | Cyclohexene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [HSDB] | |

| Record name | 1,2-Epoxycyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2768 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

129-130 °C | |

| Record name | 1,2-EPOXYCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

81 °C CC | |

| Record name | 1,2-EPOXYCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ALC, ETHER, ACETONE; INSOL IN WATER, VERY SOL IN BENZENE; SOL IN CHLOROFORM | |

| Record name | 1,2-EPOXYCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.967 @ 25 °C/4 °C | |

| Record name | 1,2-EPOXYCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

286-20-4 | |

| Record name | Cyclohexene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=286-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexene oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexene oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Oxabicyclo[4.1.0]heptane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-epoxycyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-EPOXYCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

GREATER THAN -10 °C | |

| Record name | 1,2-EPOXYCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.